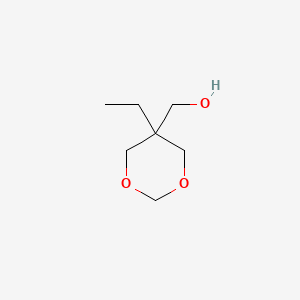

5-Ethyl-1,3-dioxane-5-methanol

Description

Significance of Cyclic Ethers in Organic Chemistry and Materials Science

Cyclic ethers are a fundamental class of heterocyclic compounds where one or more oxygen atoms are incorporated into a carbon ring. fiveable.me This structural feature confers greater thermal and chemical stability compared to their acyclic counterparts. fiveable.me Their ring sizes can vary, with five-membered rings (tetrahydrofurans) and six-membered rings (dioxanes) being particularly common. fiveable.me

In organic chemistry, cyclic ethers are indispensable. They are widely used as inert polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane, capable of solvating a range of substances. fiveable.meopenstax.org Beyond their role as solvents, they are crucial building blocks in the synthesis of more complex molecules. fiveable.me Saturated oxygen heterocycles are found in a vast number of biologically active natural products and pharmaceuticals, making them significant motifs in drug discovery and development. nih.govunl.edu The reactivity of cyclic ethers can be tuned by ring size; for instance, the high ring strain in three-membered epoxides makes them highly reactive and valuable synthetic intermediates for ring-opening reactions. fiveable.meopenstax.org

In materials science, cyclic ethers are integral to the production of important polymers. Ethylene (B1197577) oxide, the simplest epoxide, is a key intermediate in the manufacturing of ethylene glycol, a monomer for polyester (B1180765) production. openstax.org Crown ethers, which are larger cyclic ethers containing multiple oxygen atoms, are notable for their ability to selectively complex with metal cations, a property utilized in phase transfer catalysis to improve reaction efficiency in industrial processes. youtube.com

Overview of 1,3-Dioxane (B1201747) Derivatives in Academic and Industrial Contexts

1,3-Dioxane derivatives belong to the six-membered cyclic ether family and are formally cyclic acetals or ketals. They are typically synthesized by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol, such as 1,3-propanediol. ijapbc.comorganic-chemistry.org This reaction is a cornerstone of protecting group chemistry in organic synthesis, where the 1,3-dioxane moiety serves to mask a carbonyl group from reacting with nucleophiles or bases. organic-chemistry.orgnih.gov

In academic research, the synthesis and application of substituted 1,3-dioxanes are widely explored. Their stereochemistry is a subject of interest, as the chair conformation of the ring leads to distinct axial and equatorial positions for substituents, influencing the molecule's properties and reactivity. researchgate.net Researchers have developed numerous methods for their synthesis, including metal-free approaches using aromatic alkynes and paraformaldehyde. thieme-connect.com Beyond their use as protecting groups, specific 1,3-dioxane derivatives have been investigated for a range of biological activities. Studies have shown certain derivatives to be effective in overcoming multidrug resistance in cancer cells, while others act as selective agonists for nuclear receptors like PPARα or modulators of GABA-A receptors. nih.govgoogle.comnih.gov

Industrially, 1,3-dioxanes are valuable intermediates. ijapbc.com They find applications in the fragrance, cosmetics, and pharmaceutical sectors. nih.govgoogle.com For example, certain derivatives possess interesting aromatic properties, while others serve as scaffolds for the development of new therapeutic agents. researchgate.netgoogle.com The stability and specific reactivity of the 1,3-dioxane ring make it a reliable structural component in the design of functional molecules for diverse industrial uses.

Research Trajectories for 5-Ethyl-1,3-dioxane-5-methanol

Current and future research involving this compound appears to be focused on its application as a functional chemical building block rather than a standalone active ingredient. Its bifunctional nature, possessing both ether linkages and a primary hydroxyl group, allows it to serve multiple roles. cymitquimica.com

One major research trajectory is its use as a specialty intermediate and monomer in polymer and materials science. The U.S. Environmental Protection Agency (EPA) lists its industrial use as an intermediate and a "surface modifier". nih.gov This suggests its incorporation into larger structures where the dioxane ring provides stability and the hydroxyl group offers a point for covalent attachment or surface interaction. Its use in the manufacturing of paints, coatings, adhesives, and sealants points to ongoing research in formulation science, where it may act as a reactive diluent, a crosslinking agent, or an additive to improve film formation and bonding properties. nih.govsmolecule.com

Another area of research is the optimization of its synthesis for industrial-scale production. A patent focused on improving the preparation method to achieve higher yields and purity with simpler process steps highlights the commercial interest in this compound. patsnap.com This indicates a demand for the chemical as a starting material, likely for the synthesis of more complex, higher-value products.

Finally, as a research chemical, it serves as a versatile starting point in organic synthesis. The hydroxyl group can undergo a variety of transformations, such as oxidation to form aldehydes or carboxylic acids, or esterification to produce new derivatives. smolecule.com These reactions allow chemists to build upon its core structure to create novel molecules for screening in various applications, from materials to potential bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-7(3-8)4-9-6-10-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFBWRWYROQISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCOC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044949 | |

| Record name | (5-Ethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Dioxane-5-methanol, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5187-23-5 | |

| Record name | 5-Ethyl-1,3-dioxane-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-1,3-dioxane-5-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane-5-methanol, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5-Ethyl-1,3-dioxan-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,3-dioxane-5-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-1,3-DIOXANE-5-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DED4973C69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Chemistry of 5 Ethyl 1,3 Dioxane 5 Methanol

Established Synthetic Pathways for 5-Ethyl-1,3-dioxane-5-methanol

The creation of this compound is predominantly accomplished through condensation reactions, a cornerstone of organic synthesis. These reactions involve the joining of two molecules with the elimination of a smaller molecule, such as water.

Condensation Reactions in this compound Synthesis

The principal and most widely utilized method for synthesizing this compound is the acid-catalyzed condensation of trimethylolpropane (B17298) with formaldehyde (B43269). patsnap.com This reaction, a classic example of acetalization, forms the characteristic dioxane ring structure of the target compound. The hydroxyl groups of trimethylolpropane react with formaldehyde to create the cyclic acetal (B89532).

Another established route involves the Prins reaction, which is the acid-catalyzed addition of an alkene to an aldehyde. cambridge.orgresearchgate.net Depending on the specific reactants and experimental conditions, this reaction can yield a 1,3-diol, an allylic alcohol, or a meta-dioxane derivative. cambridge.org The mechanism involves the protonation of the carbonyl group by the acid catalyst, leading to the formation of a hydroxycarbonium ion that then attacks the carbon-carbon double bond. cambridge.org

Historically, this compound has also been obtained as a by-product during the synthesis of trimethylolpropane, which involves an aldol (B89426) condensation followed by a Cannizzaro reaction. patsnap.com However, this method often results in low conversion rates, typically between 3% and 21%, making separation and purification difficult and costly. patsnap.com

Catalytic Approaches in Dioxane Ring Formation for this compound

The formation of the dioxane ring in the synthesis of this compound is critically dependent on the use of catalysts. Acid catalysts are essential for promoting the condensation reaction between trimethylolpropane and formaldehyde. patsnap.com

Methanesulfonic acid is a commonly employed catalyst for this purpose. patsnap.com The reaction is typically conducted at elevated temperatures, around 116°C, for approximately 11 hours to achieve optimal conversion. patsnap.com After the reaction is complete, the mixture is neutralized, often with a sodium hydroxide (B78521) solution, to stabilize the product. patsnap.com

Research has also explored the use of heterogeneous catalysts, such as nanosolid superacids like SO42-/Fe2O3, for the synthesis of related dioxane compounds through aldol condensation reactions. epa.gov While not directly applied to this compound in the provided information, this indicates a potential area for catalytic innovation. The use of such solid acids could simplify catalyst separation and recycling, aligning with green chemistry principles.

The table below summarizes the key parameters of a typical synthesis using an acid catalyst:

| Parameter | Value |

| Reactant 1 | Trimethylolpropane |

| Reactant 2 | Formaldehyde |

| Catalyst | Methanesulfonic acid |

| Reaction Temperature | 116°C |

| Reaction Time | 11 hours |

| Neutralizing Agent | Sodium hydroxide |

Novel Synthetic Routes and Process Optimization for this compound Production

Efforts to improve the synthesis of this compound focus on overcoming the limitations of traditional methods, such as high reaction temperatures and low conversion rates. patsnap.com A key area of development is the use of solvent-free reaction conditions. patsnap.com This not only simplifies the process and reduces production costs but also eliminates the issue of residual solvent in the final product. patsnap.com

Process optimization also involves enhancing the purification of the product. Industrial-scale production often incorporates continuous processing to improve efficiency and throughput. Advanced separation techniques like distillation and crystallization are employed to achieve high purity. For instance, a patented method describes a process involving a condensation reaction followed by rectification in a light component rectifying tower and a product rectifying tower. patsnap.com This method can achieve a rectification yield of 95% or more, with a final product concentration of at least 99.5%. patsnap.com

The following table details an example of an industrial-scale batch for the synthesis of this compound:

| Component | Mass | Molar Ratio |

| Trimethylolpropane (99%) | 10000 Kg | 1 |

| Paraformaldehyde (95%) | 2332 Kg | 1.0 |

| Methanesulfonic acid (98%) | 63 Kg | N/A |

This batch is reacted at 116°C for 11 hours under a nitrogen atmosphere. patsnap.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a growing area of focus. A major advancement is the development of solvent-free synthesis methods. patsnap.com Traditional syntheses often required the use of solvents, which complicates the process, increases costs, and can leave residual impurities in the product. patsnap.com By eliminating the need for a solvent, the process becomes simpler, more economical, and environmentally friendlier. patsnap.com

Furthermore, the use of non-toxic solvents in industrial production, where solvents are still necessary for certain operations, helps to reduce environmental and safety hazards. The optimization of reaction conditions to lower reaction temperatures and improve conversion rates also contributes to a greener process by reducing energy consumption and waste generation. patsnap.com

The development and use of recyclable catalysts, such as solid acid catalysts, is another key aspect of green chemistry that could be applied to this synthesis. While not explicitly detailed for this compound in the provided search results, the use of nanosolid superacids in similar reactions points towards this sustainable direction. epa.gov These efforts collectively aim to make the production of this compound safer, more sustainable, and more cost-effective.

Advanced Chemical Reactivity and Transformational Chemistry of 5 Ethyl 1,3 Dioxane 5 Methanol

Reaction Mechanisms and Pathways of 5-Ethyl-1,3-dioxane-5-methanol

The primary reaction pathways for this compound involve its two key functional groups: the primary hydroxyl (-CH₂OH) group and the 1,3-dioxane (B1201747) ring. The hydroxyl group is a site for typical alcohol reactions, including oxidation, esterification, and conversion to a leaving group for nucleophilic substitution.

The 1,3-dioxane ring is a cyclic acetal (B89532), which is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. thieme-connect.deorganic-chemistry.org This stability makes the dioxane structure a useful protecting group for 1,3-diols in organic synthesis. The formation of this compound itself is a prime example of such a reaction, involving the acid-catalyzed condensation of a 1,3-diol with an aldehyde.

The core reactivity of the molecule can be summarized as:

Reactions at the Hydroxyl Group : The lone pairs on the oxygen atom make it a nucleophile, while the polar O-H bond allows it to act as a proton donor. Transformations typically involve breaking the O-H bond or the C-O bond.

Reactions of the Dioxane Ring : As a cyclic acetal, the ring's stability is pH-dependent. Under acidic conditions, the ether oxygens can be protonated, initiating ring-opening hydrolysis to regenerate the parent 1,3-diol and aldehyde.

Functional Group Interconversions on the this compound Scaffold

The presence of the primary hydroxyl group allows for a variety of functional group interconversions, enabling the use of this compound as a versatile building block in synthetic chemistry.

The primary alcohol functional group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.ukwikipedia.org

Partial Oxidation to Aldehyde : To achieve partial oxidation to the corresponding aldehyde, (5-ethyl-1,3-dioxan-5-yl)methanal, milder oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is typically performed in an anhydrous solvent because the presence of water can lead to the formation of a hydrate (B1144303) intermediate, which is readily oxidized further. wikipedia.org

Complete Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, 5-ethyl-1,3-dioxane-5-carboxylic acid. Common reagents for this complete oxidation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). wikipedia.orgchemistrysteps.com The mechanism generally proceeds through the aldehyde, which is then rapidly oxidized to the carboxylic acid. chemistrysteps.comstudymind.co.uk

The general mechanism for alcohol oxidation involves the formation of a chromate (B82759) ester intermediate followed by an E2-like elimination of the α-hydrogen to form the carbon-oxygen double bond. chemistrysteps.commasterorganicchemistry.com

Table 1: Oxidative Transformations of this compound

| Transformation | Product Functional Group | Typical Reagent(s) | Conditions |

|---|---|---|---|

| Partial Oxidation | Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Complete Oxidation | Carboxylic Acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Aqueous, acidic, or basic conditions |

While this compound itself contains a fully reduced primary alcohol, its derivatives can undergo reductive modifications. For instance, if the hydroxyl group is first oxidized as described above, the resulting aldehyde or carboxylic acid can be reduced.

Furthermore, the dioxane ring itself can be subject to reductive cleavage. The hydrogenolysis of 1,3-dioxanes can be achieved using reagents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid such as aluminum chloride (AlCl₃). cdnsciencepub.com This reaction proceeds via the formation of an oxocarbenium ion intermediate and results in the ring opening to form a hydroxy ether. Studies have shown that 1,3-dioxanes are generally reduced more slowly than their 1,3-dioxolane (B20135) (five-membered ring) counterparts under these conditions. cdnsciencepub.comcdnsciencepub.com

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate or mesylate ester.

The reaction pathway is as follows:

Activation of the Hydroxyl Group : The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This converts the -OH group into a tosylate (-OTs) or mesylate (-OMs) group, which are excellent leaving groups.

Nucleophilic Attack : A wide range of nucleophiles (e.g., halides, cyanide, azide, alkoxides) can then displace the tosylate or mesylate group. This reaction typically proceeds via an Sₙ2 mechanism, given that the leaving group is on a primary carbon, which is sterically unhindered. This results in the inversion of stereochemistry if the carbon were chiral.

Dioxane Ring Chemistry of this compound

The 1,3-dioxane ring is a six-membered heterocyclic acetal that preferentially adopts a chair-like conformation, similar to cyclohexane (B81311). thieme-connect.de This conformation minimizes steric and torsional strain. The C-O bonds are shorter than C-C bonds, leading to more significant diaxial interactions within the dioxane ring compared to cyclohexane. thieme-connect.de The ring is stable under basic, reductive, and many oxidative conditions, but labile in the presence of acid. thieme-connect.deorganic-chemistry.org

The synthesis of this compound is a classic example of a condensation reaction leading to cyclic acetal formation. The principal method involves the acid-catalyzed reaction of 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (also known as Trimethylolpropane) with formaldehyde (B43269). atamanchemicals.comaldehydeepc.com

The mechanism for this acid-catalyzed reaction proceeds through several key steps: study.comlibretexts.orgopenstax.org

Protonation of the Carbonyl : The acid catalyst protonates the oxygen of the formaldehyde, making the carbonyl carbon more electrophilic.

Nucleophilic Attack : One of the hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon.

Hemiacetal Formation : A proton transfer occurs, resulting in the formation of a hemiacetal intermediate.

Activation of Hemiacetal : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Formation of Oxonium Ion : The protonated hydroxyl group departs as a water molecule, and an oxonium ion is formed.

Ring Closure : The second hydroxyl group on the diol chain performs an intramolecular nucleophilic attack on the carbon of the oxonium ion, closing the six-membered ring.

Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

This reaction is reversible, and to drive the equilibrium towards the formation of the acetal, the water produced during the reaction is typically removed, for example, by using a Dean-Stark apparatus. organic-chemistry.orglibretexts.org

Table 2: Reactants in the Synthesis of this compound

| Reactant | IUPAC Name | Role in Reaction |

|---|---|---|

| Trimethylolpropane (B17298) | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol | 1,3-Diol source |

| Formaldehyde | Methanal | Carbonyl source |

| Acid (e.g., H₂SO₄, TsOH) | N/A | Catalyst |

Table of Compound Names

Show Table of Compounds

| Compound Name | Synonym(s) / IUPAC Name |

|---|---|

| This compound | (5-ethyl-1,3-dioxan-5-yl)methanol |

| Trimethylolpropane | 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol |

| Formaldehyde | Methanal |

| Pyridinium chlorochromate | PCC |

| Potassium permanganate | KMnO₄ |

| Chromic acid | H₂CrO₄ |

| Chromium trioxide | CrO₃ |

| Sulfuric acid | H₂SO₄ |

| Lithium aluminum hydride | LiAlH₄ |

| Aluminum chloride | AlCl₃ |

| p-toluenesulfonyl chloride | TsCl |

| methanesulfonyl chloride | MsCl |

| Pyridine | Azine |

Ring-Opening Polymerization Potential of this compound Analogues

While extensive research on the direct ring-opening polymerization (ROP) of this compound is not prominently documented, the structural characteristics of its analogues and related cyclic acetals indicate a significant potential for such transformations. Cyclic acetals, including 1,3-dioxane derivatives, are known to undergo cationic ring-opening polymerization. rsc.orgthieme-connect.de This process typically involves the use of acid catalysts to cleave the C-O bonds within the dioxane ring, leading to the formation of polyether or polyacetal chains. The polymerization of a related compound, 1,3-dioxolane, proceeds via a cationic ROP mechanism, which often involves challenges such as the formation of cyclic structures within the polymer chains. rsc.org

The primary route to harnessing the polymerization potential of this compound involves its chemical modification to form polymerizable monomers. The presence of a primary hydroxyl group allows for the straightforward introduction of functional groups capable of undergoing polymerization. A key example is the conversion of the hydroxyl group into an acrylate (B77674) moiety, yielding (5-ethyl-1,3-dioxan-5-yl)methyl acrylate. lookchem.com This monomer can then undergo polymerization, such as radical polymerization, to form a polymer with the dioxane ring as a pendant group.

The resulting polymers, such as poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate], possess side chains containing the bulky and polar 1,3-dioxane ring, which can influence the physical and chemical properties of the material, including its dielectric properties. lookchem.com The stability of the 1,3-dioxane ring under neutral and basic conditions ensures that the ring structure is preserved during radical polymerization of the acrylate group. thieme-connect.de

| Analogue/Monomer | Polymerization Method | Resulting Polymer | Key Feature |

|---|---|---|---|

| (5-ethyl-1,3-dioxan-5-yl)methyl acrylate | Radical Polymerization | Poly[(5-ethyl-1,3-dioxan-5-yl)methyl acrylate] | Polymer with pendant 1,3-dioxane rings. |

| General 1,3-Dioxane Analogues | Cationic Ring-Opening Polymerization | Polyacetals/Polyethers | Polymer backbone incorporates the opened ring structure. |

Role of this compound as a Chemical Reagent or Coupling Agent in Organic Synthesis

This compound serves as a versatile chemical intermediate and building block in organic synthesis. Its utility stems from the presence of two distinct functional features: the reactive primary hydroxyl group and the stable, yet selectively cleavable, 1,3-dioxane ring.

The primary hydroxyl group is a key site for chemical modification. It can readily undergo a variety of common organic reactions, such as esterification, etherification, and vinylation. lookchem.com For instance, its reaction to form acrylate esters transforms the molecule into a monomer suitable for polymer synthesis, as discussed previously. lookchem.com This reactivity allows it to act as a coupling agent, introducing the 5-ethyl-1,3-dioxane-5-yl moiety into larger molecular structures.

The 1,3-dioxane ring itself is a cyclic acetal, a structure known for its stability under neutral, basic, reductive, and oxidative conditions. thieme-connect.de This stability makes the dioxane ring an effective protecting group for carbonyl compounds (aldehydes or ketones) and 1,3-diols. thieme-connect.de this compound is synthesized via the acid-catalyzed condensation of trimethylolpropane with formaldehyde. guidechem.com In synthetic pathways, the dioxane structure within the molecule can serve to protect these functionalities while reactions are carried out on the hydroxyl group. The ring is labile towards acids, allowing for its removal to deprotect the original functional groups when desired. thieme-connect.de

The synthesis of more complex, substituted 1,3-dioxanes, such as (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol from 2,2-bis(hydroxymethyl)butanol and acetophenone (B1666503), further illustrates the role of this class of compounds as synthetic platforms. asianpubs.orgasianpubs.org These reactions highlight how the core dioxane structure can be elaborated to create a diverse range of molecules with specific stereochemical and functional properties. The 1,3-dioxane ring in such compounds typically adopts a stable chair-like conformation. thieme-connect.deasianpubs.orgasianpubs.org

| Role | Reaction Type / Application | Example |

|---|---|---|

| Chemical Intermediate | Functionalization of the hydroxyl group | Esterification to form (5-ethyl-1,3-dioxan-5-yl)methyl acrylate. lookchem.com |

| Building Block | Introduction of the dioxane moiety into larger molecules | Use in the synthesis of specialty polymers and fine chemicals. |

| Protecting Group Precursor | Protection of 1,3-diol and aldehyde functionalities | The dioxane ring is stable to basic/neutral conditions but can be removed with acid. thieme-connect.de |

Applications of 5 Ethyl 1,3 Dioxane 5 Methanol in Advanced Materials and Chemical Industries

5-Ethyl-1,3-dioxane-5-methanol as a Building Block in Complex Organic Synthesis

This compound serves as a functional chemical building block in organic synthesis. Its bifunctional nature, characterized by both ether linkages within the dioxane ring and a primary hydroxyl group, allows it to participate in a variety of chemical reactions. The hydroxyl group can undergo transformations such as oxidation to create aldehydes or carboxylic acids, or esterification to yield new derivatives. These reactions enable chemists to modify its core structure to synthesize novel and more complex molecules.

The most common method for synthesizing this compound is through the acid-catalyzed condensation reaction of trimethylolpropane (B17298) with formaldehyde (B43269), which results in the formation of the characteristic dioxane ring structure. This process is a classic example of acetalization. Another established synthetic route is the Prins reaction, which involves the acid-catalyzed addition of an alkene to an aldehyde. Historically, it has also been identified as a by-product in the synthesis of trimethylolpropane.

Role of this compound in Specialty Chemical Manufacturing

The compound is a key component in the production of various specialty chemicals, driven by its unique properties as a solvent and an intermediate. indexbox.ionih.gov

According to data from the Environmental Protection Agency (EPA), one of the primary industrial uses of this compound is as an intermediate. nih.gov This indicates its role as a starting material for synthesizing other, often more complex and higher-value, chemical products. The demand for this chemical as a precursor is highlighted by research and patents aimed at optimizing its synthesis for industrial-scale production to achieve higher yields and purity. The EPA's Chemical Data Reporting (CDR) tracks its production volumes, underscoring its relevance in the chemical manufacturing sector. nih.gov

U.S. Production Volume of this compound

| Year | Aggregated Product Volume (lbs) |

| 2019 | 100,000 - <500,000 |

| 2018 | 1,000,000 - <10,000,000 |

| 2017 | 500,000 - <1,000,000 |

| 2016 | <1,000,000 |

Source: nih.gov

The EPA also identifies "surface modifier" as a significant industrial use for this compound. nih.gov In this capacity, it is applied to alter the surface properties of materials, such as enhancing wettability, adhesion, or other surface-dependent characteristics. Its molecular structure allows it to interact with and modify various surfaces, making it valuable in formulations where surface performance is critical.

The construction industry is another major sector where this compound is utilized. nih.gov Its application in this field is linked to its role in the formulation of materials used in construction. It can be incorporated into various products to enhance their physical and chemical properties, contributing to the durability and performance of construction materials.

The paint and coating manufacturing sector is a primary user of this compound. nih.gov It is commonly found in paints, varnishes, and other coatings where it functions as a versatile solvent due to its polar and nonpolar characteristics. indexbox.io Beyond its role as a solvent, research suggests it may also act as a reactive diluent or a crosslinking agent in coating formulations. These functions can help to improve film formation and the bonding properties of the final coating.

Exploratory Applications in Emerging Chemical Technologies

Current and future research on this compound is largely focused on expanding its application as a functional chemical. A significant research trajectory is its use as a specialty monomer in polymer and materials science. Its structure is well-suited for polymerization reactions, allowing for the creation of new polymers with tailored properties. As a research chemical, it serves as a versatile starting point for developing novel molecules that could be screened for a wide range of applications, from advanced materials to other potential bioactive compounds.

Biochemical and Biological Research Aspects of 5 Ethyl 1,3 Dioxane 5 Methanol

Investigation of 5-Ethyl-1,3-dioxane-5-methanol in Biochemical Pathways

Direct research detailing the specific involvement of this compound in endogenous biochemical pathways is not extensively documented in current scientific literature. As a synthetic compound, its metabolic fate in biological systems has not been a primary focus of investigation. However, based on its chemical structure, potential metabolic routes can be hypothesized. The molecule contains ether linkages within the 1,3-dioxane (B1201747) ring, which are generally stable, and a primary alcohol functional group. It is plausible that, if metabolized, the compound could undergo enzymatic modification, primarily targeting the hydroxyl group through oxidation or conjugation reactions, common pathways for xenobiotic compounds in living organisms.

Potential of this compound as a Precursor in Drug Discovery and Development

The utility of this compound is more pronounced in its role as a versatile starting material and scaffold in synthetic chemistry, particularly for drug discovery. Saturated oxygen heterocycles are significant motifs found in a vast number of biologically active natural products and pharmaceuticals. The 1,3-dioxane ring provides a stable, predictable, and stereochemically defined core structure.

The primary hydroxyl group of this compound is a key handle for chemical modification. It can be readily oxidized to form aldehydes or carboxylic acids, or it can undergo esterification and etherification reactions. These transformations allow chemists to build upon its core structure, attaching various pharmacophores or functional groups to create novel, more complex molecules for screening as potential therapeutic agents. The stability of the dioxane ring makes it a reliable structural component in the design of functional molecules for the pharmaceutical sector.

Table 1: Potential Synthetic Transformations of this compound for Drug Discovery

| Reaction Type | Reagents (Examples) | Product Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | PCC, DMP | Aldehyde | Intermediate for imine/amine synthesis |

| Esterification | Carboxylic Acid, Acid Chloride | Ester | Prodrug development, modifying solubility |

| Etherification | Alkyl Halide (Williamson Synthesis) | Ether | Linker for larger molecular constructs |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | Precursor for nucleophilic substitution |

Mechanism of Molecular Interaction for this compound

The molecular structure of this compound contains three oxygen atoms, each capable of participating in hydrogen bonding, a fundamental interaction in biological systems. masterorganicchemistry.comwikipedia.org The hydroxyl (-OH) group is a potent hydrogen bond donor and can also act as an acceptor. The two ether oxygen atoms within the 1,3-dioxane ring are exclusively hydrogen bond acceptors.

This capacity for hydrogen bonding is critical for the molecule's interaction with biomolecules such as proteins and nucleic acids. The hydroxyl group can form strong hydrogen bonds with amino acid residues in an enzyme's active site or a receptor's binding pocket, including serine, threonine, tyrosine, aspartate, and glutamate. Research on a structurally related compound, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, has shown through single-crystal X-ray diffraction that its molecules are connected by O-H···O hydrogen bonding interactions in the crystalline state, underscoring the importance of this force. asianpubs.org

The 1,3-dioxane ring itself plays a crucial role in molecular recognition. Like a cyclohexane (B81311) ring, the 1,3-dioxane ring preferentially adopts a stable chair-like conformation. asianpubs.orgthieme-connect.de This rigid structure orients the substituents at specific and predictable angles (axial or equatorial). This spatial arrangement is critical for fitting into the three-dimensional architecture of a biological target.

In drug design, the 1,3-dioxane scaffold can be used to position key interacting groups in an optimal orientation to bind with a receptor or enzyme. Studies on other 1,3-dioxane derivatives have shown their potential as selective ligands for various receptors, including sigma (σ) receptors, which are implicated in a range of neurological diseases. mdpi.com Furthermore, 1,3-dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer by interacting with proteins like P-glycoprotein. nih.govresearchgate.net The specific substitution pattern on the dioxane ring dictates the affinity and selectivity for these biological targets. mdpi.com

Table 2: Structural Features and Interaction Potential

| Structural Feature | Type of Interaction | Potential Biological Partner | Significance |

|---|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Amino Acid Side Chains (e.g., Ser, Asp), Water | Anchoring the molecule in a binding site |

| Dioxane Ring Oxygens | Hydrogen Bond Acceptor | Amino Acid Side Chains (e.g., Asn, Gln) | Orienting the molecule within a pocket |

| Chair Conformation | Steric/Van der Waals Interactions | Hydrophobic pockets of proteins | Provides stereochemical control for binding |

| Ethyl Group (-CH₂CH₃) | Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val) | Enhancing binding affinity through hydrophobic effect |

Natural Occurrence and Biosynthesis of this compound

Based on available chemical literature and databases, this compound is primarily recognized as a synthetic compound. nih.gov There are no significant reports of its isolation from natural sources or of a characterized biosynthetic pathway leading to its formation. Its synthesis is typically achieved through chemical reactions, most commonly the acid-catalyzed condensation of trimethylolpropane (B17298) with formaldehyde (B43269).

While this compound itself is not documented as a natural product, other simple 1,3-dioxane structures have been identified in nature. For instance, certain 1,3-dioxanes have been isolated from apple juice and cider, where they are believed to form chemically from naturally present diols and aldehydes. thieme-connect.denih.gov However, the specific ethyl and hydroxymethyl substitution pattern of the compound points towards a synthetic origin rather than a natural one.

Structural Modifications and Analog Development Based on 5 Ethyl 1,3 Dioxane 5 Methanol

Design and Synthesis of 5-Ethyl-1,3-dioxane-5-methanol Derivatives

The design of derivatives based on the this compound core structure primarily involves modifications at the 2- and 5-positions of the dioxane ring, as well as transformations of the 5-methanol group. The synthetic strategies employed are often based on established organic chemistry reactions, with a focus on creating libraries of compounds for further evaluation.

A common synthetic approach to 1,3-dioxane (B1201747) derivatives is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or ketone. In the case of this compound, the parent compound is typically synthesized through the condensation of 2,2-bis(hydroxymethyl)butanol with formaldehyde (B43269). Building upon this, derivatives can be created by reacting 2,2-bis(hydroxymethyl)butanol with other aldehydes or ketones. For instance, the reaction with acetophenone (B1666503) yields (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. nih.govasianpubs.org

Further derivatization can be achieved by modifying the hydroxyl group of this compound. Standard transformations such as esterification or etherification can be employed to introduce a variety of functional groups. For example, studies have been conducted on the synthesis of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives. finechem-mirea.ru

Another design strategy involves the synthesis of conformationally restricted analogs to explore the bioactive conformation of 1,3-dioxane-based compounds. This can be achieved through the creation of polycyclic structures that lock the dioxane ring into a specific chair or twist-boat conformation. nih.gov Additionally, fluorinated derivatives of 1,3-dioxane-containing isoxazoles have been synthesized to investigate the impact of fluorine substitution on biological activity. academie-sciences.fr

The following table summarizes some examples of synthesized derivatives and the precursors used:

| Derivative Name | Precursors |

| This compound | 2,2-bis(hydroxymethyl)butanol, Formaldehyde |

| (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol | 2,2-bis(hydroxymethyl)butanol, Acetophenone |

| 5-Acetyl-1,3-dioxane derivatives | 5-Acyl-1,3-dioxanes (via hydrogenation) |

| 5-Hydroxyalkyl-1,3-dioxane derivatives | 5-Acyl-1,3-dioxanes (via hydrogenation) |

| Conformationally restricted 2,6-Epoxy-3-benzoxocines | Intramolecular transacetalization of 1,3-dioxane precursors |

| 4-Fluorinated 3-substituted 5-(1,3-dioxan-2-yl)isoxazoles | 3-Substituted 5-(1,3-dioxan-2-yl)isoxazoles, N-fluorobenzenesulfonimide (NFSI) |

Structure-Activity Relationship Studies of this compound Analogues

The investigation into the structure-activity relationships (SAR) of this compound analogs has been an area of interest in medicinal chemistry, with studies exploring their potential as modulators of various biological targets. The systematic modification of the 1,3-dioxane scaffold has allowed researchers to probe the influence of different substituents and their stereochemistry on biological activity.

One area of investigation has been the development of 1,3-dioxane derivatives as ligands for sigma (σ) receptors and the phencyclidine (PCP) binding site of the NMDA receptor. These receptors are implicated in a variety of neurological processes. Studies have shown that the affinity and selectivity of these compounds are highly dependent on the substituents at the 2- and 4-positions of the dioxane ring, as well as the nature of the amino group in aminoalkyl derivatives. For example, a benzylamine (B48309) derivative with an equatorially oriented aminoethyl moiety at the 4-position of a conformationally restricted 1,3-dioxane system exhibited high σ1 affinity (Ki = 5.9 nM). nih.gov In contrast, the corresponding primary amines showed no significant interaction with the PCP binding site. nih.gov This highlights the importance of both the substituent and its spatial orientation for receptor binding.

Another study focused on the synthesis of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxane derivatives and their effects on platelet aggregation and plasma hemostasis. finechem-mirea.ru While the specific quantitative SAR data is not extensively detailed, the study established that these derivatives do possess biological activity in this area, suggesting that modifications at the 5-position can influence interactions with proteins involved in the coagulation cascade.

Furthermore, research into fluorinated 3-substituted 5-(1,3-dioxan-2-yl)isoxazoles has led to the formal synthesis of a bioactive compound that increases the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). academie-sciences.fr The introduction of a fluorine atom can significantly alter the electronic properties and metabolic stability of a molecule, thereby influencing its biological activity.

The following table provides a summary of the observed biological activities for different classes of 1,3-dioxane derivatives:

| Derivative Class | Biological Target/Activity | Key Structural Features Influencing Activity |

| Conformationally restricted aminoethyl-1,3-dioxanes | Sigma (σ) receptors, PCP binding site of NMDA receptor | Substituents at the 2- and 4-positions, nature and orientation of the aminoalkyl group. nih.gov |

| 5-Acetyl- and 5-hydroxyalkyl-1,3-dioxanes | Platelet aggregation, plasma hemostasis | Modifications at the 5-position of the dioxane ring. finechem-mirea.ru |

| Fluorinated 3-substituted 5-(1,3-dioxan-2-yl)isoxazoles | Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | Presence and position of fluorine atoms. academie-sciences.fr |

Stereochemical Considerations in this compound and its Derivatives

The stereochemistry of this compound and its derivatives plays a crucial role in determining their three-dimensional structure and, consequently, their physical, chemical, and biological properties. The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain.

In this chair conformation, substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by the size and nature of the substituents. For this compound, the ethyl and hydroxymethyl groups are located at the C5 position.

Crystal structure analysis of a derivative, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, has confirmed that the 1,3-dioxane ring adopts a chair conformation. nih.govasianpubs.org In this specific structure, the phenyl substituent at the C2 position was found to occupy an equatorial site. nih.govasianpubs.org This preference for the equatorial position by bulky substituents is a common feature in cyclohexane (B81311) and related heterocyclic systems, as it minimizes unfavorable 1,3-diaxial interactions.

The stereochemical configuration of substituents can have a profound impact on the biological activity of 1,3-dioxane derivatives. For instance, in the case of σ1 receptor ligands based on the 1,3-dioxane scaffold, the stereochemistry at the C2 and C4 positions was found to be a key determinant of binding affinity and selectivity. mdpi.com The synthesis of conformationally restricted analogs, where the orientation of substituents is fixed, has been a valuable tool for elucidating the bioactive conformation and understanding the spatial requirements for receptor interaction. nih.gov

The relative stereochemistry of substituents can be controlled during the synthesis. For example, the acetalization of a 1,3-diol with an aldehyde or ketone can lead to the formation of different diastereomers depending on the reaction conditions and the nature of the starting materials. The separation and characterization of these stereoisomers are essential for a comprehensive understanding of their properties.

Environmental and Regulatory Science Pertaining to 5 Ethyl 1,3 Dioxane 5 Methanol

Environmental Fate and Transport Mechanisms of 5-Ethyl-1,3-dioxane-5-methanol

The environmental persistence and movement of this compound are governed by its physical and chemical properties. cdc.govitrcweb.org Fate and transport mechanisms determine how the compound behaves when released into the environment, including its distribution across air, water, and soil, and its potential for degradation. cdc.gov

Key physical and chemical properties influence the compound's environmental behavior. Possessing both an alcohol (hydroxyl) and two ether functional groups, its characteristics suggest a certain environmental profile. sigmaaldrich.commasterorganicchemistry.com The compound is a liquid at room temperature with a boiling point of 104-105 °C at 5 mmHg and a density of 1.09 g/mL at 25 °C. sigmaaldrich.comchemdad.comchemicalbook.com

Predicted Environmental Distribution:

Water: The presence of the hydroxyl group and ether linkages suggests that this compound is likely soluble in water. masterorganicchemistry.comwikipedia.org Its LogP value, a measure of its partitioning between octanol (B41247) and water, is low (reported as 0.19 and calculated as 0.37940), indicating a preference for water over fatty tissues. chemdad.comguidechem.com This suggests a low potential for bioaccumulation in aquatic organisms. Due to its miscibility, if released into surface water, it would likely dissolve and be diluted. methanol.org

Soil: The sorption of a chemical to soil is often predicted by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc for this compound is not readily available, its low LogP value suggests it would not bind strongly to organic matter in soil. cdc.gov Consequently, it may have high mobility in soil and could potentially leach into groundwater. itrcweb.org

Air: The compound's vapor pressure is low (1.4 Pa at 25°C), indicating it is not highly volatile. chemdad.com Therefore, volatilization from water or moist soil is not expected to be a significant transport mechanism. cdc.gov If it does enter the atmosphere, it would likely be degraded by reacting with hydroxyl radicals. ny.gov

Degradation Processes:

Biodegradation: The ultimate environmental fate of many organic compounds is biodegradation. methanol.org However, cyclic ethers like 1,4-dioxane, a related compound, are known to be resistant to biodegradation. ny.govasm.orgclu-in.org The structure of this compound contains a similar 1,3-dioxane (B1201747) ring. While the alcohol group might facilitate some microbial degradation, the stability of the ether linkages could lead to persistence in the environment, particularly in subsurface or low-oxygen conditions. asm.orgitrcweb.org In contrast, simple alcohols like methanol (B129727) are typically readily biodegradable. methanol.org The actual biodegradation rate of this compound would depend on the presence of adapted microbial communities and specific environmental conditions.

Abiotic Degradation: No significant abiotic degradation mechanisms, such as hydrolysis, are expected under typical environmental conditions for this type of chemical structure.

Table 1: Physicochemical Properties Influencing Environmental Fate

| Property | Value | Implication for Fate and Transport | Source |

|---|---|---|---|

| Molecular Formula | C7H14O3 | Basic identifier for the compound. | guidechem.comnih.govscbt.com |

| Molecular Weight | 146.18 g/mol | Influences diffusion and transport rates. | guidechem.comnih.govscbt.com |

| Physical State | Liquid | Affects handling and initial dispersion. | |

| Boiling Point | 104-105 °C (at 5 mmHg) | Low volatility under standard conditions. | chemdad.comchemicalbook.comguidechem.com |

| Density | 1.09 g/mL (at 25 °C) | Slightly denser than water. | chemdad.comchemicalbook.comguidechem.com |

| Vapor Pressure | 1.4 Pa (at 25°C) | Low tendency to volatilize into the atmosphere. | chemdad.com |

Regulatory Frameworks and Compliance for this compound

This compound is subject to various chemical regulations and is listed on several international chemical inventories, indicating its use in commerce and the requirement for manufacturers and importers to comply with reporting and safety data submission rules.

Major Regulatory Inventories:

European Union (EU): The compound is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. nih.gov Its status as an active registered substance means that a dossier containing information on its properties, uses, and potential hazards has been submitted to the European Chemicals Agency (ECHA). nih.gov

United States (US): In the United States, it is listed on the Toxic Substances Control Act (TSCA) inventory, which is managed by the Environmental Protection Agency (EPA). nih.govepa.gov Its presence on the TSCA inventory allows it to be manufactured, imported, and used in the US. It is also subject to the EPA's Chemical Data Reporting (CDR) rule, which requires manufacturers and importers to provide information on production volumes and uses. nih.gov

Other Regions: The compound is also found on chemical inventories in other jurisdictions, including New Zealand. nih.gov The Global Chemical Inventory Search (GCIS) confirms its listing under its CAS number, 5187-23-5. chemradar.com

Hazard Classification and Labeling: Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), information submitted to the ECHA Classification & Labeling Inventory indicates that the compound may pose a hazard. nih.gov While some notifications state it does not meet GHS hazard criteria, a majority of notifications include a hazard statement for serious eye irritation (H319). guidechem.comnih.gov This discrepancy suggests that the classification may depend on the purity, impurities, or the specific data submitted by different companies.

Table 2: Regulatory and Inventory Status

| Jurisdiction/Regulation | Agency/Inventory | Status | Reference |

|---|---|---|---|

| European Union | REACH / ECHA | Active Registered Substance | nih.gov |

| United States | TSCA / EPA | Active on Inventory | nih.govepa.gov |

| United States | Chemical Data Reporting (CDR) / EPA | Subject to Reporting | nih.gov |

| New Zealand | NZIoC / EPA | Approved for use as a component | nih.gov |

Advanced Ecotoxicological Studies on this compound

Detailed ecotoxicological data for this compound are not widely available in the public literature. Ecotoxicology studies are essential for determining a chemical's potential to cause harm to aquatic and terrestrial organisms and for establishing environmental quality guidelines.

Based on the available GHS classification data submitted under REACH, the primary ecotoxicological concern identified is for aquatic life, although specific test results are not detailed. The WGK (Wassergefährdungsklasse or Water Hazard Class) in Germany is listed as 2, indicating that the substance is "hazardous to water". chemdad.com

In the absence of specific studies on this compound, an assessment can be informed by data on structurally similar substances. For example, 1,4-dioxane, another cyclic ether, generally exhibits low acute toxicity to aquatic organisms, with lethal concentrations (LC50s) often in the range of hundreds or thousands of milligrams per liter. ny.gov However, its persistence and potential to form large groundwater plumes are of greater environmental concern. itrcweb.org The alcohol functional group in this compound might lead to different toxicity and degradation profiles compared to 1,4-dioxane.

Further research, including standardized acute and chronic toxicity tests on representative aquatic species (e.g., fish, daphnids, and algae), would be necessary to fully characterize the ecotoxicological profile of this compound and to perform a comprehensive environmental risk assessment.

Table 3: Summary of Available Hazard Information

| Hazard Endpoint | Classification/Finding | Notes | Source |

|---|---|---|---|

| Eye Irritation | H319: Causes serious eye irritation | Based on a majority of notifications to the ECHA C&L Inventory. | guidechem.comnih.gov |

| Water Hazard Class (WGK) | WGK 2: Hazardous to water | German classification system. | chemdad.com |

| Acute Aquatic Toxicity | Data not available | No specific LC50 or EC50 values found in reviewed sources. |

Advanced Toxicological Research and Safety Assessment of 5 Ethyl 1,3 Dioxane 5 Methanol

Mammalian Toxicology Studies of 5-Ethyl-1,3-dioxane-5-methanol

Detailed mammalian toxicology studies specifically for this compound are limited. General toxicological assessments classify it as causing serious eye irritation nih.govsigmaaldrich.com. However, in-depth investigations into specific systemic effects are not readily found in the public domain.

Neurotoxicity Investigations

Specific neurotoxicity studies on this compound have not been identified in the reviewed literature. For structurally related compounds like 1,4-dioxane, neurotoxic effects have been observed. For instance, edema of the brain was noted in lethal cases of intoxication with 1,4-dioxane vapors nih.gov. Animal studies on 1,4-dioxane have shown narcotic effects at high concentrations nih.gov. However, it is crucial to note that these findings pertain to a different chemical and cannot be directly extrapolated to this compound.

| Endpoint | Compound | Finding |

| Neurotoxicity | This compound | No specific data available |

| Neurotoxicity | 1,4-Dioxane | Brain edema in lethal intoxication cases; narcotic effects at high concentrations in animal studies nih.gov. |

Immunotoxicity Assessments

There is a lack of specific immunotoxicity data for this compound in the available scientific literature. General information on the immunotoxicity of dioxane derivatives is also scarce, preventing a detailed assessment for this specific compound.

Endocrine Disruption Screening and Analysis

No specific studies confirming or refuting the endocrine-disrupting potential of this compound were found. While there are broad screening programs for endocrine-disrupting chemicals, specific results for this compound are not publicly available europa.euresearchgate.netresearchgate.net. The European Chemicals Agency (ECHA) has a registration dossier for a reaction mass containing this substance, which may include endocrine disruptor information, but the detailed data is not accessible through public searches europa.eu.

| Screening Program/Study | Compound | Status/Finding |

| Endocrine Disruptor Screening | This compound | No specific data available in public domain. |

In Vitro and In Vivo Phototoxicity Studies

There are no specific in vitro or in vivo phototoxicity studies available for this compound. Phototoxicity testing is typically conducted for substances that absorb UV or visible light and are intended for human use where sun exposure is likely europa.eu. The standard in vitro method is the 3T3 Neutral Red Uptake (NRU) phototoxicity test, which has gained regulatory acceptance europa.eunih.gov. This test compares the cytotoxicity of a chemical in the presence and absence of simulated solar light europa.eu. Without data on the light absorption spectrum of this compound, its potential for phototoxicity remains unassessed.

| Test Type | Methodology | Application to this compound |

| In Vitro Phototoxicity | 3T3 Neutral Red Uptake (NRU) Assay europa.eunih.gov | No data available for this compound. |

| In Vivo Phototoxicity | Animal studies | No data available for this compound. |

Human Exposure and Health Surveillance Data Analysis

No human exposure data or health surveillance reports specifically concerning this compound were identified. The substance is used in industrial applications, including as a component in paints and coatings nih.gov. While occupational exposure is possible, there are no publicly available studies monitoring the health of workers exposed to this chemical.

| Data Type | Finding for this compound |

| Human Exposure Levels | No data available. |

| Health Surveillance Reports | No data available. |

| Occupational Exposure Studies | No data available. |

Advanced Mechanistic Toxicology of this compound

Due to a notable lack of specific mechanistic toxicological studies on this compound, this section will discuss the potential toxicological pathways based on available data for structurally related compounds, primarily the well-studied isomer, 1,4-dioxane. It is imperative to note that while these compounds share a dioxane ring, the differences in their chemical structures, including the ethyl and methanol (B129727) substituents on this compound, will influence their metabolic pathways and toxicological profiles. Therefore, the following discussion serves as a predictive overview rather than a definitive assessment.

Genotoxicity and Mutagenicity

There is limited direct evidence for the genotoxicity of this compound. General concerns have been raised that this material could cause mutations, but there is insufficient data for a conclusive assessment nih.gov.

The proposed mechanism for 1,4-dioxane-induced genotoxicity involves the generation of oxidative stress. It has been shown to cause alterations in the oxidant/antioxidant balance in cells, leading to an increase in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and changes in the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) researchgate.net. This oxidative DNA damage is a plausible, though not definitively proven, mechanism for the observed carcinogenicity of 1,4-dioxane.

| Genotoxicity of 1,4-Dioxane (Analog for this compound) | |

| Endpoint | Finding |

| In Vitro Mutagenicity | Generally negative in bacterial reverse mutation assays. |

| In Vivo Genotoxicity | Evidence of DNA damage in animal studies. |

| Mechanism | Potential involvement of oxidative stress and the generation of reactive oxygen species. |

| Chromosomal Aberrations | Increased frequency observed in plant bioassays (Allium cepa). |

| Micronucleus Formation | Increased frequency observed in plant bioassays. |

This table is based on data for 1,4-dioxane and is intended for illustrative purposes for the potential genotoxicity of this compound.

Carcinogenicity

Direct carcinogenicity data for this compound is not available. However, there is a general concern that cyclic ethers as a class may cause cancer, particularly of the liver nih.gov.

The U.S. Environmental Protection Agency (EPA) has classified 1,4-dioxane as a probable human carcinogen based on sufficient evidence from animal studies clu-in.orgdtic.milepa.gov. Long-term exposure to 1,4-dioxane in drinking water has been shown to induce tumors in rats and mice, primarily in the liver and nasal cavity nih.govepa.govcdc.govnih.gov.

The mode of action for 1,4-dioxane's carcinogenicity is still under debate. One hypothesis suggests that the parent compound itself, rather than a metabolite, is the primary oncogenic substance, particularly at high doses that saturate metabolic pathways clu-in.orgcdc.gov. Another theory centers on the role of its metabolites. The principal metabolite of 1,4-dioxane is 2-hydroxyethoxyacetic acid (HEAA) clu-in.orgdtic.mil. While HEAA itself is not considered carcinogenic, the metabolic process could contribute to cellular stress and tumorigenesis clu-in.orgresearchgate.net.

| Carcinogenicity of 1,4-Dioxane (Analog for this compound) | |

| Species | Tumor Site |

| Rat | Liver, Nasal Cavity |

| Mouse | Liver |

| Guinea Pig | Gallbladder |

| Classification | Probable Human Carcinogen (Group B2) - U.S. EPA |

This table is based on data for 1,4-dioxane and is intended for illustrative purposes for the potential carcinogenicity of this compound.

Reproductive and Developmental Toxicity

There are no specific studies on the reproductive and developmental toxicity of this compound.

For 1,4-dioxane, the available data is limited. One study in rats indicated slight fetotoxicity at high doses that were also maternally toxic cdc.gov. Some occupational studies of workers exposed to a mixture of solvents including 1,4-dioxane have reported adverse reproductive outcomes, but these effects cannot be solely attributed to 1,4-dioxane cdc.gov.

Endocrine Disruption Potential

The endocrine-disrupting potential of this compound has not been evaluated. Endocrine-disrupting chemicals are compounds that can interfere with the body's hormonal systems msu.eduresearchgate.netmedwinpublishers.com. This can occur through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones msu.edumedwinpublishers.com. Given the widespread use of various industrial chemicals that have been identified as endocrine disruptors, and the structural features of this compound, its potential to interact with the endocrine system warrants investigation researchgate.net.

Metabolic Pathways and Reactive Metabolites

The metabolism of this compound has not been specifically studied. However, research on other 1,3-dioxane (B1201747) derivatives provides some insight into potential metabolic pathways. In vitro studies on a 1,3-dioxane derivative of theophylline showed that metabolism can occur via enzymatic ring cleavage through the oxidation of the acetal (B89532) carbon, leading to the formation of an ester nih.gov. This transformation is catalyzed by cytochrome P450-dependent monooxygenases nih.gov.

For 1,4-dioxane, metabolism primarily occurs through the action of mixed-function oxidases to form 1,4-dioxane-2-one, which is then converted to β-hydroxyethoxyacetic acid (HEAA) and excreted in the urine researchgate.net. It is plausible that this compound could undergo similar oxidative metabolism, potentially leading to the formation of various hydroxylated and ring-opened metabolites. The presence of the ethyl and methanol groups would likely result in a more complex metabolic profile compared to unsubstituted 1,3-dioxane. The formation of reactive intermediates during metabolism is a key consideration in mechanistic toxicology, as these can covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.

Analytical Methodologies for 5 Ethyl 1,3 Dioxane 5 Methanol in Research Matrices

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation and confirmation of 5-Ethyl-1,3-dioxane-5-methanol. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of this compound. While specific experimental spectra for this compound are available in databases such as SpectraBase, general chemical shift regions for analogous 1,3-dioxane (B1201747) structures can be predicted. nih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the protons of the dioxane ring, and the protons of the hydroxymethyl group. The chemical shifts and coupling patterns provide valuable information about the connectivity of these groups.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals corresponding to the ethyl group carbons, the quaternary carbon at the 5-position, the methylene carbons of the dioxane ring, the acetal (B89532) carbon, and the hydroxymethyl carbon would be expected. docbrown.info

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum, available from sources like Aldrich, would characteristically show a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. nih.gov Strong C-O stretching bands associated with the ether linkages of the dioxane ring would be prominent in the 1200-1000 cm⁻¹ region. C-H stretching vibrations for the alkyl groups would appear around 2960-2850 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification. Electron ionization (EI) mass spectra, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), are available in databases like the NIST Mass Spectrometry Data Center. nih.gov The mass spectrum would show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the dioxane ring and the loss of functional groups.

| Spectroscopic Data | Description | Source |

| ¹H NMR | Experimental spectrum available. | Sigma-Aldrich Co. LLC. nih.gov |

| ¹³C NMR | Experimental spectrum available. | Sigma-Aldrich Co. LLC. nih.gov |

| ATR-IR | Experimental spectrum available. | Aldrich nih.gov |

| GC-MS | Experimental spectrum available. | NIST Mass Spectrometry Data Center nih.gov |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a suitable method for the analysis of volatile and semi-volatile compounds like this compound. The selection of an appropriate GC column, typically a capillary column with a non-polar or mid-polar stationary phase, is crucial for achieving good separation. The method parameters, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to ensure sharp peaks and reproducible retention times. While specific methods for this compound are not detailed in the literature, general GC-MS methods for analyzing similar polar organic compounds are well-established. nih.govjmchemsci.com

High-Performance Liquid Chromatography (HPLC): Due to its polar nature, attributed to the hydroxyl group and ether linkages, High-Performance Liquid Chromatography (HPLC) is another viable technique for the analysis of this compound. Reversed-phase HPLC with a C18 column might require a highly aqueous mobile phase for sufficient retention. hplc.euwaters.com Alternatively, more polar stationary phases or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed for better retention and separation from other polar analytes. chromatographyonline.comhawachhplccolumn.com The choice of detector, such as a refractive index detector (RID) or a UV detector at low wavelengths (if the analyte has some UV absorbance or is derivatized), would depend on the specific requirements of the analysis.

| Chromatographic Method | Typical Stationary Phase | Detection Method | Applicability |

| Gas Chromatography (GC) | Non-polar or mid-polar capillary column | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, quantification of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18, polar-embedded), HILIC | Refractive Index (RI), UV-Vis, Mass Spectrometry (MS) | Quantification in non-volatile matrices, preparative separation. |

Advanced Structural Elucidation Techniques

For a more in-depth structural analysis, especially concerning stereochemistry, advanced analytical techniques can be utilized. Although no specific studies employing these techniques on this compound have been reported, their application to similar dioxane-containing molecules demonstrates their potential utility.

X-ray Crystallography: If this compound or a suitable solid derivative can be crystallized, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique can precisely determine bond lengths, bond angles, and the conformation of the dioxane ring, offering an unambiguous structural proof.

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways in detail, which can aid in the structural characterization of unknown related compounds or metabolites.

Future Directions and Research Gaps in 5 Ethyl 1,3 Dioxane 5 Methanol Studies

Unexplored Applications and Chemical Transformations

Current research primarily focuses on the application of 5-Ethyl-1,3-dioxane-5-methanol as a functional chemical building block, an intermediate, and a monomer in polymer and materials science. nih.gov However, a vast landscape of potential applications and chemical transformations remains uncharted.

Potential Application Areas:

Specialty Monomers: The presence of a primary hydroxyl group allows for esterification or etherification to produce a wide array of functional monomers. For instance, its derivative, (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate (B77674), is a known monomer. tcichemicals.com Further research could explore its use in creating monomers for ring-opening polymerization to produce novel polyesters.

Solvents and Coupling Agents: With both polar and nonpolar characteristics, it serves as a versatile solvent in paints, coatings, and adhesives. indexbox.io Deeper investigation into its solvent properties for a wider range of substances could open up new uses. indexbox.io It can also act as a coupling agent, bridging two chemicals to facilitate reactions. indexbox.io

Fragrance and Cosmetics: Other 1,3-Dioxane (B1201747) derivatives are valued in the fragrance and cosmetics industries for their aromatic properties. Research into the sensory properties of this compound derivatives could lead to new applications in these sectors.

Pharmaceutical Scaffolds: The stable 1,3-dioxane ring can serve as a reliable structural component in the design of functional molecules, including new therapeutic agents.

Unexplored Chemical Transformations: The core structure of this compound offers several sites for chemical modification. Future research could focus on:

Functionalization of the Hydroxyl Group: Beyond simple acrylates, this group can be converted into a wide range of other functionalities, such as amines, azides, or thiols, creating a platform of novel building blocks.

Ring-Opening Reactions: Investigating the conditions for selective opening of the 1,3-dioxane ring could yield new diol-ether structures, further expanding its synthetic utility.

| Research Area | Description | Potential Outcome |

|---|---|---|

| Polymer Science | Development of new monomers from this compound for various polymerization techniques. | Creation of novel polymers with tailored properties such as enhanced thermal stability or biodegradability. |

| Specialty Solvents | Characterization of its solvent properties for specific industrial and laboratory applications. | Identification as a green and effective solvent alternative in formulations and chemical synthesis. |

| Fine Chemicals | Exploration of its derivatives for use in fragrances, cosmetics, and as pharmaceutical intermediates. | Development of new high-value products for the consumer and healthcare markets. |

Sustainable Synthesis and Green Chemistry Approaches

The predominant synthesis of this compound involves the acid-catalyzed condensation of trimethylolpropane (B17298) with formaldehyde (B43269). While effective, there is considerable room for improvement through the application of green chemistry principles.

Key areas for future research include: